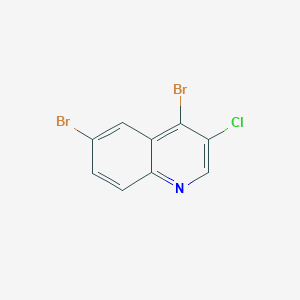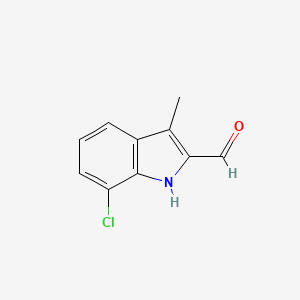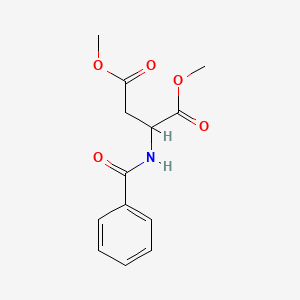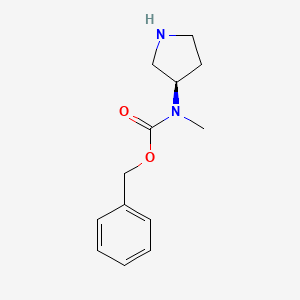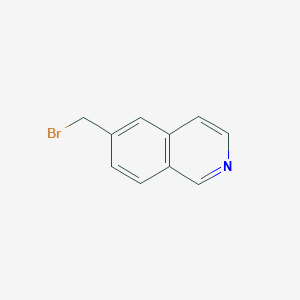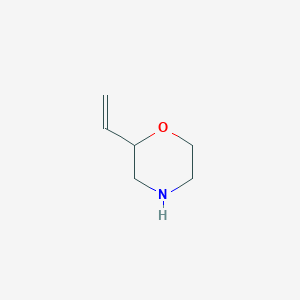
2-Vinylmorpholine
概要
説明
2-Vinylmorpholine is an organic compound with the molecular formula C₆H₁₁NO It is a heterocyclic compound containing both a vinyl group and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions: 2-Vinylmorpholine can be synthesized through the vinylation of morpholine. One common method involves the reaction of morpholine with acetylene in the presence of a catalyst. The reaction is typically carried out under atmospheric pressure using a high-basicity system such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) as the solvent. The reaction conditions, including temperature and catalyst concentration, are optimized to achieve high yields of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of heterogeneous catalytic systems. For example, nanostructured KOH/activated coal catalysts have been shown to be effective in promoting the vinylation of morpholine. The use of such catalysts not only enhances the reaction efficiency but also allows for better control over the reaction parameters, leading to higher purity and yield of the final product .
化学反応の分析
Types of Reactions: 2-Vinylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated morpholine derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted morpholine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of morpholine N-oxide.
Reduction: Formation of ethylmorpholine.
Substitution: Formation of various substituted morpholine derivatives depending on the substituent introduced
科学的研究の応用
2-Vinylmorpholine has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as improved thermal stability and chemical resistance.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds, including drugs with potential therapeutic effects.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific functional properties .
作用機序
The mechanism of action of 2-vinylmorpholine involves its interaction with various molecular targets. The vinyl group allows it to participate in polymerization reactions, forming long-chain polymers. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
類似化合物との比較
2-Phenylmorpholine: Contains a phenyl group instead of a vinyl group.
2-Vinylpiperazine: Similar structure but with a piperazine ring instead of a morpholine ring.
N-Vinylmorpholine: Another vinylated morpholine derivative.
Uniqueness: 2-Vinylmorpholine is unique due to its combination of a vinyl group and a morpholine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo polymerization and participate in various chemical reactions makes it a versatile compound in both research and industrial settings .
特性
IUPAC Name |
2-ethenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-6-5-7-3-4-8-6/h2,6-7H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEQLVFBKDAMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591842 | |
| Record name | 2-Ethenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98548-70-0 | |
| Record name | 2-Ethenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


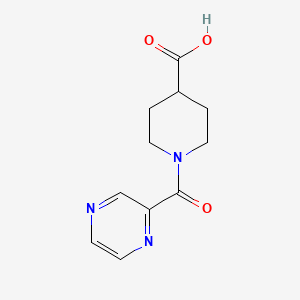
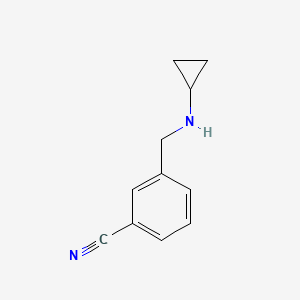
![9H-fluoren-9-ylmethyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate](/img/structure/B1612400.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride](/img/structure/B1612401.png)
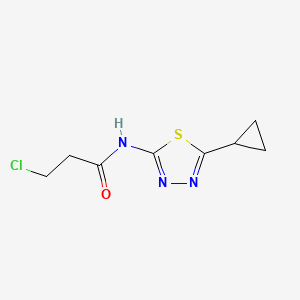
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1612405.png)

![5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B1612411.png)
